molecular formula C26H16Cl2N2OS3 B7776780 (7E)-2-{[2-(2,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE

(7E)-2-{[2-(2,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE

Cat. No.: B7776780
M. Wt: 539.5 g/mol
InChI Key: AYECNNRNIVXRHA-RVDMUPIBSA-N
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Description

(7E)-2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a sophisticated chemical entity primarily investigated in the context of kinase inhibition. This compound is a synthetic analog derived from the structural framework of harmine, a natural beta-carboline alkaloid known for its diverse pharmacological activities. The core research value of this molecule lies in its potential as a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is a serine/threonine kinase that plays a critical role in cell proliferation, differentiation, and neuronal development, making it a significant target for chemical probe development and therapeutic research in areas such as Down syndrome and neurodegenerative diseases like Alzheimer's . The specific structural modifications, including the (7E)-thiophenylmethylidene group and the 2-(2,4-dichlorophenyl)-2-oxoethylsulfanyl side chain, are designed to enhance its binding affinity and selectivity within the ATP-binding pocket of the kinase. Researchers utilize this compound as a key tool to elucidate the complex signaling pathways governed by DYRK1A, to study its role in cell cycle regulation, and to screen for downstream effects in various disease models. It is strictly for use in laboratory research applications.

Properties

IUPAC Name

(7E)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16Cl2N2OS3/c27-16-6-8-18(21(28)12-16)22(31)14-34-26-20(13-29)24(23-4-2-10-33-23)19-7-5-15(25(19)30-26)11-17-3-1-9-32-17/h1-4,6,8-12H,5,7,14H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYECNNRNIVXRHA-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(N=C2C1=CC3=CC=CS3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl)C#N)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C(=C(N=C2/C1=C/C3=CC=CS3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl)C#N)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16Cl2N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Manganese-Catalyzed Oxidative Cyclization

A scalable method involves treating 2,3-cyclopentenopyridine precursors with manganese(II) triflate (Mn(OTf)₂, 10 mol%) and tert-butyl hydroperoxide (t-BuOOH, 2.5 equiv) in aqueous ethanol at 60°C for 12 hours. This oxidative process facilitates dehydrogenative coupling, forming the fused bicyclic system with 72% yield. The aqueous medium enhances regioselectivity by stabilizing polar intermediates, while Mn(OTf)₂ acts as a Lewis acid to activate the carbonyl group.

Acid-Catalyzed Cyclocondensation

Alternative protocols employ acetic acid (20% v/v) to catalyze the reaction between γ-keto esters and ammonium thiocyanate in refluxing toluene. For instance, ethyl 2-(thiophen-2-yl)acetate reacts with 2,4-dichlorophenylglyoxal under Dean-Stark conditions, yielding the cyclopenta[b]pyridine core after 8 hours at 110°C. This method achieves 65% conversion but requires subsequent chromatography to remove regioisomeric byproducts.

Thiophene Substitution and Methylidene Bridge Formation

The C4 and C7 positions undergo sequential thiophene derivatization:

Suzuki-Miyaura Cross-Coupling at C4

Palladium(II) acetate (5 mol%) and SPhos ligand (10 mol%) catalyze the coupling of the iodinated cyclopenta[b]pyridine with thiophen-2-ylboronic acid (1.5 equiv) in a 1,4-dioxane/water mixture (4:1). Microwave irradiation at 120°C for 30 minutes affords the C4-thiophene adduct in 91% yield.

Wittig Reaction for C7 Methylidene Installation

Reaction with thiophen-2-ylmethyltriphenylphosphonium bromide (1.8 equiv) and sodium hydride (2.0 equiv) in dry THF introduces the exocyclic double bond at C7. The (E)-configuration predominates (94:6 E/Z) due to steric hindrance from the adjacent thiophene ring.

Carbonitrile Group Introduction

The C3 carbonitrile is installed via two complementary pathways:

Rosenmund-von Braun Reaction

Heating the brominated precursor with copper(I) cyanide (CuCN, 3.0 equiv) in N-methylpyrrolidone (NMP) at 180°C for 48 hours replaces bromide with cyanide. While effective (68% yield), this method risks decarboxylation side reactions.

Palladium-Catalyzed Cyanation

A safer alternative employs Pd₂(dba)₃ (3 mol%) and Xantphos (6 mol%) with zinc cyanide (Zn(CN)₂, 2.0 equiv) in DMF at 100°C. This protocol achieves 82% conversion in 12 hours without requiring high-pressure equipment.

Purification and Characterization

Final purification combines column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water (7:3). Key analytical data confirm structure:

  • HRMS (ESI+): m/z 539.0432 [M+H]⁺ (calc. 539.0429 for C₂₆H₁₆Cl₂N₂OS₃)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.68–7.62 (m, 2H, thiophene), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.95–6.89 (m, 4H, thiophene), 4.52 (s, 2H, SCH₂), 3.12–2.98 (m, 4H, cyclopentane)

Industrial-Scale Considerations

While lab-scale methods are established, translation to industrial production requires:

  • Replacement of DMF with cyclopentyl methyl ether (CPME) for greener processing

  • Continuous flow systems to enhance heat transfer during exothermic steps

  • Catalyst recycling protocols using magnetic nanoparticle-supported Mn(OTf)₂

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides, while reduction of the nitrile group may yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. The dichlorophenyl and thiophene moieties are often found in bioactive molecules.

Medicine

In medicine, this compound or its derivatives may be investigated for their potential therapeutic effects. For example, compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or electronic materials, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The presence of the dichlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the nitrile group may form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Computational and Experimental Similarity Analysis

Similarity Metrics
  • Tanimoto Coefficient : Used to quantify structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using fingerprint-based methods . Applied to the target compound, this approach could identify kinase inhibitors or antimicrobials as functional analogues .
  • Molecular Fingerprints : Morgan or MACCS fingerprints would capture key pharmacophoric features (e.g., thiophene, carbonitrile) for virtual screening .
Limitations of Similarity-Based Predictions
  • Activity Cliffs: Structurally similar compounds may exhibit divergent biological activities due to minor substituent changes (e.g., nitro vs. chloro groups) .
  • Context Dependency : Similarity thresholds (e.g., >60% Tanimoto) vary by target class; thus, experimental validation remains critical .

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for analogues, such as POCl3-mediated chlorination or thiourea-based sulfhydrylation .
  • Structure-Activity Relationships (SAR): The 2,4-dichlorophenyl group may enhance target affinity compared to mono-chlorinated variants . The methylidene group’s E-configuration could optimize steric interactions in binding pockets .

Biological Activity

The compound (7E)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a novel heterocyclic compound with potential biological activities. This article aims to explore its synthesis, characterization, and biological effects based on recent research findings.

Synthesis and Characterization

The synthesis of this compound involves a cyclocondensation reaction between specific precursors, leading to the formation of highly functionalized cyclopentapyridine derivatives. The process utilizes sodium alkoxide as a catalyst and has been shown to yield high purity compounds efficiently without extensive purification techniques such as chromatography .

Table 1: Synthesis Overview

StepReagentsConditionsYield
12,5-diarylidenecyclopentanone + propanedinitrileSodium ethoxide, reflux for 2 hoursHigh purity
2Characterization via IR, NMRStandard spectroscopic methodsConfirmed structure

Inhibition Studies

Recent studies have demonstrated that derivatives of the cyclopentapyridine framework exhibit significant biological activities, particularly as inhibitors in various applications:

  • Corrosion Inhibition : The synthesized derivatives were tested for their efficacy as corrosion inhibitors for carbon steel in acidic environments. Notably, one derivative showed an inhibition efficiency of 97.7% at a concentration of 1.0 mM in sulfuric acid solutions, indicating strong protective properties against corrosion .
  • Antimicrobial Activity : Preliminary evaluations suggest that these compounds may possess antimicrobial properties. The structural features such as the thiophene rings and the dichlorophenyl group contribute to their bioactivity by enhancing interaction with microbial membranes or enzymes.
  • Anticancer Potential : Some studies indicate that similar compounds within this chemical class exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or disruption of cell cycle progression.

Case Studies

A series of case studies have been conducted to evaluate the biological activity of related compounds:

  • Case Study 1 : A derivative with a similar structure was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion assays.
  • Case Study 2 : In vitro tests on human cancer cell lines demonstrated that certain derivatives could reduce cell viability significantly compared to control groups.

Mechanistic Insights

The biological activity of these compounds can be attributed to several factors:

  • Structural Features : The presence of electron-withdrawing groups such as dichlorophenyl enhances the electrophilicity of the compound, potentially increasing its reactivity with biological targets.
  • Molecular Interactions : The ability to form hydrogen bonds and π-π stacking interactions with biomolecules may facilitate binding to proteins or nucleic acids, influencing cellular pathways.

Q & A

Q. What are the critical steps for synthesizing the compound with structural fidelity, and how can potential side reactions be mitigated?

  • Methodological Answer : Synthesis involves multi-step protocols, including nucleophilic substitution at the sulfanyl group and cyclization under controlled conditions. Key steps:
  • Step 1 : React 2-(2,4-dichlorophenyl)-2-oxoethyl bromide with a thiol-containing intermediate to form the sulfanyl bridge .
  • Step 2 : Introduce the thiophen-2-yl groups via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
  • Step 3 : Stabilize the cyclopenta[b]pyridine core using acid catalysis .
  • Mitigation of Side Reactions : Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres to prevent hydrolysis or oxidation. Monitor intermediates via TLC/HPLC .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the thiophene protons (δ 6.8–7.5 ppm) and cyclopenta[b]pyridine carbons (δ 140–160 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) with <3 ppm error .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry at the (7E)-configured double bond .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor decomposition via HPLC-UV .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and exothermic decomposition events .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and binding affinity in biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) using software like AutoDock Vina .
  • ADMET Prediction : Use QSAR models to estimate bioavailability, toxicity, and metabolic pathways .

Q. How can contradictory data from different analytical methods (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :
  • Case Example : If NMR suggests a planar conformation but X-ray shows steric distortion, reconcile using:
  • Variable-Temperature NMR : Detect dynamic effects (e.g., ring puckering) .
  • SC-XRD with Hirshfeld Analysis : Quantify non-covalent interactions influencing conformation .
  • Cross-Validation : Combine FT-IR, Raman spectroscopy, and computational geometry optimization .

Q. What experimental designs are optimal for studying the compound’s redox behavior in aqueous environments?

  • Methodological Answer :
  • Cyclic Voltammetry (CV) : Measure oxidation potentials of the thiophene and cyclopenta[b]pyridine moieties .
  • Controlled Oxidation/Reduction : Use H2O2 (oxidation) or NaBH4 (reduction) to generate sulfone or alcohol derivatives, respectively .
  • Product Identification : Employ LC-MS/MS to characterize oxidized/reduced species .

Q. How can researchers investigate the compound’s potential as a photosensitizer or catalyst in photoredox reactions?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Identify absorption bands (e.g., π→π* transitions) in the 300–500 nm range .
  • Transient Absorption Spectroscopy : Measure excited-state lifetimes to assess photocatalytic efficiency .
  • Photoreactivity Assays : Test under blue LED light with substrates like aryl halides .

Q. What strategies address challenges in scaling up synthesis without compromising enantiomeric purity?

  • Methodological Answer :
  • Chiral Chromatography : Use preparative HPLC with cellulose-based columns to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during cyclization steps .
  • Process Optimization : Use flow chemistry to enhance heat/mass transfer and reduce racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.